molecular formula C7H8N2O B122734 N-methylpyridine-2-carboxamide CAS No. 6144-78-1

N-methylpyridine-2-carboxamide

Cat. No.: B122734
CAS No.: 6144-78-1
M. Wt: 136.15 g/mol
InChI Key: HXXAUIXTYRHFNO-UHFFFAOYSA-N
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Description

N-methylpyridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s structurally similar to other compounds like rebastinib and Telatinib , which are known to inhibit tyrosine kinase receptors. These receptors play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell growth and differentiation, such as the tgfβ1-induced fibrosis pathway .

Pharmacokinetics

Similar compounds like rebastinib and Telatinib have been studied, and their ADME properties could provide some insights.

Properties

IUPAC Name

N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXAUIXTYRHFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483502
Record name N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-78-1
Record name N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ((5-aminobenzimidazol-2-yl)(4-bromophenylamine (1 eq) in N,N-dimethylformamide was added sodium hydride (2 eq) and the mixture was microwaved for 8 mins at 220° C. The reaction mixture was partitioned between ethyl acetate and water and the organic layer was dried with sodium sulfate and concentrated. Preparative chromatography yielded [4-({2-[(4-bromophenyl)amino}benzimidazol-5-yl}amino)(2-pyridyl-N-methylcarboxamide. MS: MH+=437.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-methylpyridine-2-carboxamide?

A1: The molecular formula of this compound is C7H8N2O, and its molecular weight is 136.15 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. For example, one study used quantum chemical calculations and spectroscopic investigation, including FT-IR, FT-Raman, and UV-Vis, to analyze the compound. []

Q3: How do structural modifications of this compound affect its biological activity?

A3: this compound serves as a crucial scaffold in several antitumor agents. Studies have shown that modifications at the 4-position of the pyridine ring significantly impact the compound's potency and selectivity. For instance, introducing a 4-aminophenoxy moiety leads to sorafenib [], a multikinase inhibitor used in cancer treatment. Further modifications, like adding a fluorine atom to the phenoxy ring, result in regorafenib [, ], another anticancer agent with improved activity.

Q4: Are there specific examples of this compound derivatives and their associated biological activities?

A4: Several research articles highlight the diverse biological activities of this compound derivatives:

  • Sorafenib [, , ] and Regorafenib [, , , ]: These compounds act as multikinase inhibitors, primarily targeting VEGFR, PDGFR, and RAF kinases, making them effective in treating various cancers.
  • Triazole-containing Sorafenib Analogs []: Researchers synthesized a series of sorafenib analogs incorporating a triazole ring. Some of these analogs exhibited potent antitumor activity against the HT-29 cancer cell line by inducing apoptosis.
  • 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives []: These derivatives showed promising antiproliferative activity against HepG2 and HCT116 cancer cell lines in vitro and effectively prolonged the survival time of tumor-bearing mice in vivo.
  • N-Methylpicolinamide-4-thiol Derivatives []: This series of compounds demonstrated potent, broad-spectrum anti-proliferative activities against various human cancer cell lines, with some analogs showing superior activity compared to sorafenib.

Q5: How does the N-methylpicolinamide moiety contribute to the activity of these compounds?

A5: The N-methylpicolinamide moiety is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of the discussed compounds, it likely contributes to target binding through hydrogen bonding and pi-stacking interactions. The specific binding mode and contribution to activity depend on the target protein and the other substituents on the N-methylpicolinamide scaffold.

Q6: What is known about the stability of this compound and its derivatives?

A6: this compound derivatives, particularly those used as pharmaceuticals like sorafenib, have been studied for their stability. Research indicates that sorafenib exists in different polymorphic forms, with varying stability profiles [, ]. The tosylate salt of sorafenib has been found to be more stable at room temperature compared to the free base [].

Q7: Are there any specific formulation strategies employed to improve the stability or bioavailability of this compound derivatives?

A7: Formulating poorly soluble compounds like sorafenib presents challenges. Research on improving its bioavailability includes developing solid dispersions, nanosuspensions, and lipid-based formulations. One study investigated a pharmaceutical composition of sorafenib with a high density (> 1.55 g/cm3) in tablet form to enhance its delivery properties. []

Q8: What analytical methods are used to characterize and quantify this compound and its derivatives?

A8: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives. These include:

  • X-ray diffraction [, ]: Used to determine the crystal structure and identify different polymorphic forms of these compounds.
  • Spectroscopic methods (FT-IR, FT-Raman, UV-Vis) []: Employed to analyze the compound's vibrational and electronic properties.
  • Chromatographic methods (HPLC) []: Used to separate, identify, and quantify the compound and its impurities in complex mixtures.

Q9: Have computational approaches been used in the research of this compound derivatives?

A9: Yes, computational chemistry plays a significant role in understanding and optimizing the properties of this compound derivatives.

  • Molecular docking studies [, ]: Help predict the binding mode and interactions of these compounds with their target proteins, providing insights into their structure-activity relationships.
  • Molecular dynamics simulations []: Offer a dynamic view of the interactions between these compounds and their targets, elucidating the molecular basis of their activity.
  • QSAR modeling [, ]: Helps establish quantitative relationships between the structure of these compounds and their biological activity, guiding the design of new and improved analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.